Tafluprost acid
Overview
Description
Tafluprost is a prostaglandin analogue used topically (as eye drops) to control the progression of open-angle glaucoma and in the management of ocular hypertension . It reduces intraocular pressure by increasing the outflow of aqueous fluid from the eyes .
Synthesis Analysis
Tafluprost is synthesized through a catalytic asymmetric process. This synthesis demonstrates a new approach to prostaglandins involving symmetrization and desymmetrization of a racemic precursor to control the absolute and relative stereochemistry of the cyclopentyl core .Molecular Structure Analysis
Tafluprost has a molecular formula of C25H34F2O5, an average mass of 452.531 Da, and a monoisotopic mass of 452.237427 Da .Chemical Reactions Analysis
Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, Tafluprost acid. Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .Physical And Chemical Properties Analysis
Tafluprost is a fluorinated analog of prostaglandin F2-alpha. It is a small molecule with a chemical formula of C25H34F2O5 .Scientific Research Applications
Treatment of Primary Open-Angle Glaucoma and Ocular Hypertension
Specific Scientific Field
Ophthalmology
Summary of the Application
Tafluprost acid is used as an efficacious ocular hypotensive agent in the treatment of primary open-angle glaucoma (POAG) and ocular hypertension (OH) . It is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor .
Methods of Application or Experimental Procedures
In a phase IV, multicenter, non-comparative, prospective study, patients with POAG and OH in China were treated with 0.0015% tafluprost for three months . The patients were either treatment-naïve or untreated within one month (group A) or had unreached intraocular pressure (IOP) target after previous monotherapy of other PGAs (group B) or non-PGA IOP-lowering drugs (group C) .
Results or Outcomes
The least-square means and percentages of IOP reduction at 3 months for groups A, B, and C were 4.7 (19.8%), 1.6 (6.1%), and 4.6 mmHg (20.3%), respectively . A significant reduction in IOP was observed at each visit compared with baseline . At the final visit, 57.0% of the participants in group A achieved an IOP reduction of ≥20%, while 40.4% and 77.4% in groups B and C achieved an IOP reduction of ≥10% .
Synthesis of Tafluprost
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Tafluprost is a unique 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F 2 α (PGF 2α) analog used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension, as monotherapy, or as adjunctive therapy to β-blockers .
Methods of Application or Experimental Procedures
A novel convergent synthesis of Tafluprost was developed employing Julia–Lythgoe olefination of the structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon . Deoxydifluorination of a trans-13,14-en-15-one with Deoxo-Fluor was a key aspect of the route developed . Subsequent hydrolysis of protecting groups and final esterification of acid yielded tafluprost .
Results or Outcomes
The preparation and identification of two other tafluprost acid derivatives, tafluprost methyl ester and tafluprost ethyl amide, are also described .
Combination Therapy for Ocular Hypertension
Summary of the Application
Tafluprost is used in combination with other medications like Timolol to treat ocular hypertension . This combination therapy is used when monotherapy with Tafluprost is not sufficient to control the intraocular pressure .
Methods of Application or Experimental Procedures
In this treatment approach, Tafluprost eye drops are used in combination with Timolol eye drops . The specific dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition and response to treatment .
Results or Outcomes
The combination therapy of Tafluprost and Timolol has been found to be effective in reducing elevated intraocular pressure in patients with ocular hypertension . However, the specific results or outcomes can vary depending on individual patient characteristics and response to treatment .
Increased Uveoscleral Outflow
Summary of the Application
Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor . Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow .
Methods of Application or Experimental Procedures
Tafluprost is administered topically as eye drops . The specific dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition and response to treatment .
Safety And Hazards
Future Directions
Tafluprost showed a sustained and significant effect with tolerable adverse events in Chinese patients with primary open-angle glaucoma and ocular hypertension who were treatment-naïve or untreated within one month or received prior treatments with unsatisfying outcomes . More well-designed studies are required to reveal the truth .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXRQVVYTYYAZ-VKVYFNERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tafluprost acid | |
CAS RN |
209860-88-8 | |
Record name | Tafluprost acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209860888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafluprost acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV8EPZ396 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.